4-[(2-Methylbutoxy)methyl]piperidin-2-one
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Overview
Description
4-[(2-Methylbutoxy)methyl]piperidin-2-one is a chemical compound with the molecular formula C11H21NO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 4-[(2-Methylbutoxy)methyl]piperidin-2-one involves several steps. One common method includes the alkylation of piperidin-2-one with 2-methylbutyl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(2-Methylbutoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and piperidinones .
Scientific Research Applications
4-[(2-Methylbutoxy)methyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Methylbutoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
4-[(2-Methylbutoxy)methyl]piperidin-2-one can be compared with other piperidine derivatives such as:
3-Methylpiperidin-2-one: Similar in structure but with a methyl group at the 3-position instead of the butoxy group.
N-Phenylpiperidin-2-one: Contains a phenyl group attached to the nitrogen atom, offering different chemical properties and biological activities.
Piperidin-2-one: The parent compound without any substituents, serving as a basic building block for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(2-methylbutoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-3-9(2)7-14-8-10-4-5-12-11(13)6-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
KBXZSALHVMYEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCC1CCNC(=O)C1 |
Origin of Product |
United States |
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